molecular formula C10H12N2O3 B14835440 4-Cyclopropoxy-3-methoxypicolinamide

4-Cyclopropoxy-3-methoxypicolinamide

Cat. No.: B14835440
M. Wt: 208.21 g/mol
InChI Key: RQOYKEQHCSZCNE-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-methoxypicolinamide is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol It is a derivative of picolinamide, featuring a cyclopropoxy group at the 4-position and a methoxy group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-methoxypicolinamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-methoxypicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Cyclopropoxy-3-methoxypicolinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-methoxypicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-methoxypicolinamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-cyclopropyloxy-3-methoxypyridine-2-carboxamide

InChI

InChI=1S/C10H12N2O3/c1-14-9-7(15-6-2-3-6)4-5-12-8(9)10(11)13/h4-6H,2-3H2,1H3,(H2,11,13)

InChI Key

RQOYKEQHCSZCNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1C(=O)N)OC2CC2

Origin of Product

United States

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